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molecular formula C16H17NO4S B8438068 1-(4-Benzyloxy-3-methanesulphonamidophenyl)ethanone CAS No. 14347-08-1

1-(4-Benzyloxy-3-methanesulphonamidophenyl)ethanone

Cat. No. B8438068
M. Wt: 319.4 g/mol
InChI Key: LVZYLKCBQBQPSI-UHFFFAOYSA-N
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Patent
US05770615

Procedure details

To a mechanically stirred 16° C. pyridine (270 mL) solution of 1-[4-phenylmethoxy-3-aminophenyl]ethanone (57.4 g, 238 mmol) under N2, was added methanesulfonyl chloride (18.6 mL, 240 mmol). After 39 minutes, the completed reaction was quenched with 1.8 L H2O and the resulting suspension stirred for ~2 hours before filtration. The collected solids were washed with H2O (2×250 mL=500 mL) and partially air dried. These solids were dissolved in CHCl3 (450 mL), the aqueous phase removed and heptane (475 mL) added with stirring. The resulting fine suspension was filtered after ~15 minutes, washed with hexane and dried in vacuo at 55° C. to give 59 g (78%) of the title compound.
Quantity
57.4 g
Type
reactant
Reaction Step One
Quantity
18.6 mL
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][O:8][C:9]2[CH:14]=[CH:13][C:12]([C:15](=[O:17])[CH3:16])=[CH:11][C:10]=2[NH2:18])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:19][S:20](Cl)(=[O:22])=[O:21]>N1C=CC=CC=1>[C:1]1([CH2:7][O:8][C:9]2[CH:14]=[CH:13][C:12]([C:15](=[O:17])[CH3:16])=[CH:11][C:10]=2[NH:18][S:20]([CH3:19])(=[O:22])=[O:21])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
57.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)COC1=C(C=C(C=C1)C(C)=O)N
Name
Quantity
18.6 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
270 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
the resulting suspension stirred for ~2 hours before filtration
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the completed reaction
CUSTOM
Type
CUSTOM
Details
was quenched with 1.8 L H2O
WASH
Type
WASH
Details
The collected solids were washed with H2O (2×250 mL=500 mL) and partially air
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
These solids were dissolved in CHCl3 (450 mL)
CUSTOM
Type
CUSTOM
Details
the aqueous phase removed
ADDITION
Type
ADDITION
Details
heptane (475 mL) added
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
The resulting fine suspension was filtered after ~15 minutes
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 55° C.

Outcomes

Product
Details
Reaction Time
39 min
Name
Type
product
Smiles
C1(=CC=CC=C1)COC1=C(C=C(C=C1)C(C)=O)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 59 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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